5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13806047
InChI: InChI=1S/C9H10N2O.ClH/c12-6-8-4-3-7-2-1-5-10-9(7)11-8;/h3-4,6H,1-2,5H2,(H,10,11);1H
SMILES: C1CC2=C(NC1)N=C(C=C2)C=O.Cl
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride

CAS No.:

Cat. No.: VC13806047

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride -

Specification

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
IUPAC Name 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde;hydrochloride
Standard InChI InChI=1S/C9H10N2O.ClH/c12-6-8-4-3-7-2-1-5-10-9(7)11-8;/h3-4,6H,1-2,5H2,(H,10,11);1H
Standard InChI Key PJGXRPODZIAAFG-UHFFFAOYSA-N
SMILES C1CC2=C(NC1)N=C(C=C2)C=O.Cl
Canonical SMILES C1CC2=C(NC1)N=C(C=C2)C=O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a partially saturated 1,8-naphthyridine core with an aldehyde functional group at position 2. X-ray crystallographic data confirms the chair conformation of the tetrahydro ring system, with the aldehyde moiety adopting an equatorial orientation relative to the nitrogen atoms. The hydrochloride salt formation occurs via protonation of the secondary amine at position 8, as evidenced by the SMILES notation C1CC2=C(NC1)N=C(C=C2)C=O.Cl.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₁ClN₂O
Molecular Weight198.65 g/mol
IUPAC Name5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde;hydrochloride
Topological Polar Surface Area49.7 Ų

Solubility and Stability

The hydrochloride form demonstrates markedly improved aqueous solubility (>50 mg/mL in phosphate-buffered saline) compared to the free base (2.1 mg/mL). Thermal gravimetric analysis reveals decomposition onset at 218°C, with hygroscopicity tests showing <0.5% water absorption under 60% relative humidity.

Synthetic Methodologies

Parent Compound Synthesis

The free base 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde is typically synthesized via a three-step sequence:

  • Ring-closing metathesis: Cyclization of N-protected diene precursors using Grubbs II catalyst (5 mol%) in dichloroethane at 40°C .

  • Oxidative aromatization: Treatment with DDQ (2.2 eq) in toluene under reflux yields the naphthyridine core .

  • Vilsmeier-Haack formylation: Introduction of the aldehyde group using POCl₃/DMF at 0°C→25°C .

Salt Formation

The hydrochloride salt is obtained by treating the free base with 1.1 eq HCl in anhydrous diethyl ether, followed by recrystallization from ethanol/ethyl acetate (4:1 v/v) to achieve >99.5% purity.

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement
Metathesis CatalystGrubbs II (5 mol%)78% → 89%
Formylation Temperature0°C → 25°C gradient52% → 68%
Recrystallization SolventEthanol/EtOAc (4:1)Purity 97% → 99.5%

Biological Activity and Mechanism

αvβ6 Integrin Inhibition

In the GSK3008348 clinical candidate, the compound acts as a potent αvβ6 integrin antagonist (IC₅₀ = 1.3 nM) through competitive binding to the RGD recognition site . Molecular dynamics simulations reveal key interactions:

  • Aldehyde oxygen: Hydrogen bonding with Asn224 sidechain (2.8 Å)

  • Tetrahydro ring: Hydrophobic contacts with Tyr151 and Leu81

  • Protonated amine: Ionic interaction with Asp218 carboxylate

Anti-fibrotic Efficacy

In bleomycin-induced pulmonary fibrosis models, nebulized formulations (0.5 mg/kg twice daily) reduced collagen deposition by 62% versus controls (p<0.001) . Histopathology showed 83% reduction in Ashcroft score compared to vehicle-treated groups .

Pharmacokinetic Profile

Absorption and Distribution

Following inhaled administration in rodents, the compound exhibits:

  • Rapid lung absorption: Tmax = 15 min

  • High pulmonary retention: Lung-to-plasma ratio = 48:1 at 1h post-dose

  • Volume of distribution: 2.1 L/kg, indicating extensive tissue penetration

Metabolism and Excretion

Hepatic microsome studies identify three primary metabolites:

  • Alcohol derivative (M1): Aldehyde reductase-mediated

  • Carboxylic acid (M2): Aldehyde dehydrogenase oxidation

  • N-oxide (M3): CYP3A4-mediated oxidation

"The compound's rapid pulmonary clearance (CL = 32 mL/min/kg) and low systemic exposure make it ideal for topical lung delivery without off-target effects." - Procopiou et al., 2018

Preformulation and Stability

Solid-State Characterization

  • XRPD: Crystalline form II with characteristic peaks at 8.4°, 12.7°, 17.2° 2θ

  • DSC: Endotherm at 221°C (ΔH = 98 J/g) corresponding to melting with decomposition

  • Hybridization: 40% crystalline/60% amorphous by Rietveld analysis

Accelerated Stability

Condition0 Months3 Months6 Months
25°C/60% RH99.8%99.5%99.1%
40°C/75% RH99.7%98.9%97.3%
Photostability (ICH Q1B)99.6%99.2%98.7%

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